molecular formula C18H9F3N4 B5784464 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B5784464
M. Wt: 338.3 g/mol
InChI Key: WHXXEVZHBQLZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the inhibition of various enzymes. It has been found to inhibit CDK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of cell cycle progression and the induction of apoptosis in cancer cells. It has also been found to inhibit GSK3β, which is involved in the regulation of various cellular processes such as glucose metabolism, cell differentiation, and apoptosis.
Biochemical and physiological effects:
5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, it has been found to inhibit the activity of various enzymes, which can have a wide range of physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in lab experiments include its potential as an anti-cancer agent and its inhibitory effects on various enzymes. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. One potential direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to study its effects on other enzymes and cellular processes. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Synthesis Methods

The synthesis of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 2-naphthylamine, trifluoroacetic acid, and malononitrile with the help of a catalyst such as p-toluenesulfonic acid. The reaction takes place at high temperature and pressure, and the resulting product is purified through recrystallization.

Scientific Research Applications

5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on various enzymes such as CDK2, CDK5, and GSK3β. This compound has also shown potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N4/c19-18(20,21)16-8-15(24-17-14(9-22)10-23-25(16)17)13-6-5-11-3-1-2-4-12(11)7-13/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXEVZHBQLZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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